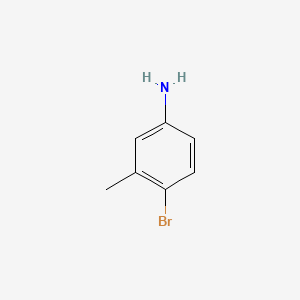

5-Bromo-4-(2,4-dimethylphenyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

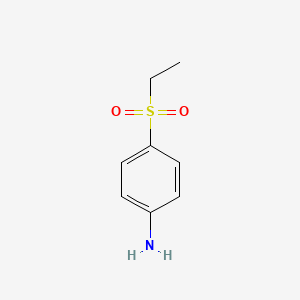

5-Bromo-4-(2,4-dimethylphenyl)pyrimidine is a chemical compound with the CAS Number: 941294-39-9 . It has a molecular weight of 263.14 and its molecular formula is C12H11BrN2 . The compound is used for research purposes .

Synthesis Analysis

The synthesis of pyrimidines, including 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The InChI code for 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine is 1S/C12H11BrN2/c1-8-3-4-10(9(2)5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine include a molecular weight of 263.14 and a molecular formula of C12H11BrN2 .Aplicaciones Científicas De Investigación

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .

Methods

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results

Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six compounds (ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Methods

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

Synthesis of Pyrimidine Derivatives with Antifungal Activity

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” is used in the synthesis of novel pyrimidine derivatives with antifungal activity .

Methods

In this study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . Their in vitro antifungal activities against Botryosphaeria dothidea (B. dothidea), Phomopsis sp., and Botrytis cinereal (B. cinereal) were determined .

Results

A biological test showed that compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited excellent antifungal activity against Phompsis sp., with an EC50 value of 10.5 μg/ml, which is even better than Pyrimethanil (32.1 μg/ml) .

Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Methods

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

Microwave Assisted Organic Synthesis (MAOS) Sonogashira Protocol

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” was used in the synthesis of 5-(phenylethynyl)pyrimidine via Microwave Assisted Organic Synthesis (MAOS) Sonogashira protocol .

Methods

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

Propiedades

IUPAC Name |

5-bromo-4-(2,4-dimethylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-10(9(2)5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWDZZXGCVPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=NC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650012 |

Source

|

| Record name | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |

CAS RN |

941294-39-9 |

Source

|

| Record name | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.